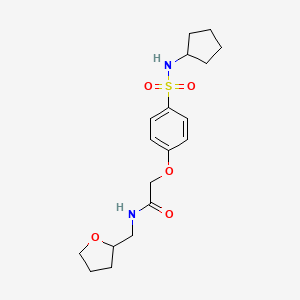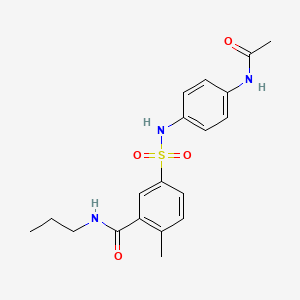
5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide, also known as APR-246, is a small molecule drug that has shown promising results in the treatment of various types of cancer. This compound has been extensively studied in recent years, and its mechanism of action and biochemical and physiological effects have been elucidated.
作用机制
The mechanism of action of 5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide involves the reactivation of mutant p53 protein. This compound binds to mutant p53 protein and induces a conformational change, which leads to the reactivation of this protein. The reactivation of mutant p53 protein leads to the induction of apoptosis in cancer cells. 5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide also induces the expression of pro-apoptotic genes and inhibits the expression of anti-apoptotic genes.
Biochemical and Physiological Effects
5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound also inhibits the growth and proliferation of cancer cells. 5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide has been shown to reactivate mutant p53 protein, which is a tumor suppressor protein that is often mutated in cancer cells. The reactivation of mutant p53 protein leads to the induction of apoptosis in cancer cells. 5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide also induces the expression of pro-apoptotic genes and inhibits the expression of anti-apoptotic genes.
实验室实验的优点和局限性
5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide has several advantages for lab experiments. This compound is highly pure and has a high yield, which makes it easy to work with. 5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide has been extensively studied in various types of cancer, which makes it a well-characterized compound. However, 5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide has some limitations for lab experiments. This compound is expensive, which makes it difficult to use in large-scale experiments. 5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide also has a short half-life, which makes it difficult to use in long-term experiments.
未来方向
There are several future directions for the study of 5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide. One direction is to investigate the use of this compound in combination with other drugs for the treatment of cancer. Another direction is to investigate the use of 5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide in other diseases, such as neurodegenerative diseases. 5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide has also been shown to have immunomodulatory effects, which makes it a potential candidate for the treatment of autoimmune diseases. Further research is needed to fully understand the potential of 5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide in these areas.
Conclusion
In conclusion, 5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide is a promising small molecule drug that has shown potential in the treatment of various types of cancer. This compound has been extensively studied, and its mechanism of action and biochemical and physiological effects have been elucidated. 5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide, which include investigating its use in combination with other drugs and in other diseases. Further research is needed to fully understand the potential of 5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide in these areas.
合成方法
The synthesis of 5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide involves the reaction of 2-methyl-N-propylbenzamide with p-aminobenzenesulfonamide and acetic anhydride. This reaction results in the formation of 5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide, which can be purified using column chromatography. The yield of this synthesis method is high, and the purity of the final product is excellent.
科学研究应用
5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide has been extensively studied in various types of cancer, including leukemia, ovarian cancer, and prostate cancer. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. 5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide has also been shown to reactivate mutant p53 protein, which is a tumor suppressor protein that is often mutated in cancer cells. The reactivation of mutant p53 protein leads to the induction of apoptosis in cancer cells.
属性
IUPAC Name |
5-[(4-acetamidophenyl)sulfamoyl]-2-methyl-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-4-11-20-19(24)18-12-17(10-5-13(18)2)27(25,26)22-16-8-6-15(7-9-16)21-14(3)23/h5-10,12,22H,4,11H2,1-3H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUMAINIJSWGQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-phenylethyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7704831.png)
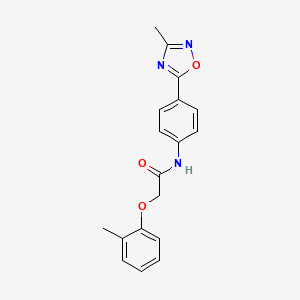
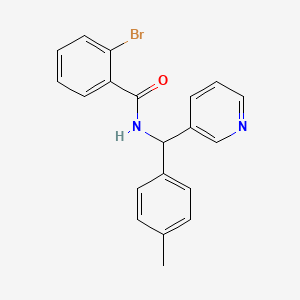
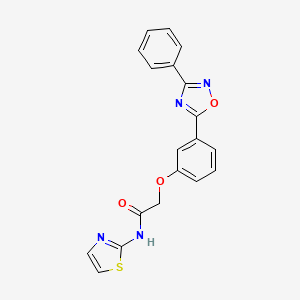
![4-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704855.png)
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7704863.png)
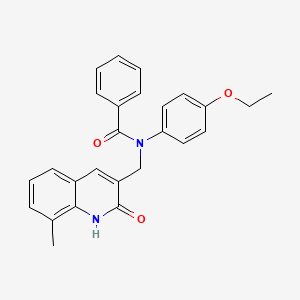
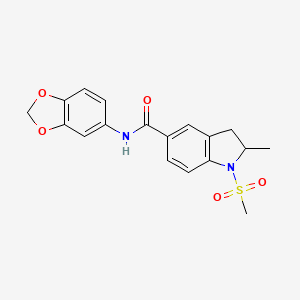
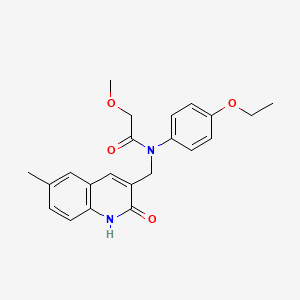
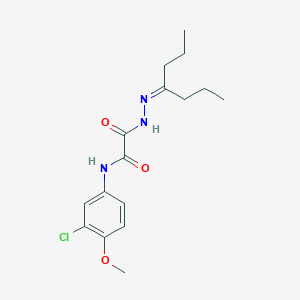
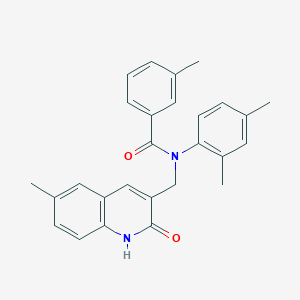
![N'-[(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7704900.png)
